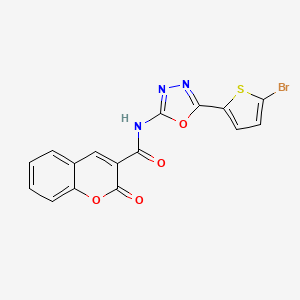

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a 1,3,4-oxadiazole core, a 5-bromothiophene substituent, and a coumarin (2-oxo-2H-chromene) carboxamide moiety. The bromothiophene group enhances electron-withdrawing properties, while the coumarin scaffold contributes to π-π stacking interactions, which are critical for biological activity.

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrN3O4S/c17-12-6-5-11(25-12)14-19-20-16(24-14)18-13(21)9-7-8-3-1-2-4-10(8)23-15(9)22/h1-7H,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYYAQBKBQRIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Bromination of thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Coupling reactions: The brominated thiophene and the oxadiazole intermediate are coupled using a palladium-catalyzed cross-coupling reaction.

Formation of the chromene carboxamide: The final step involves the reaction of the coupled intermediate with a chromene derivative under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

Disrupting cellular membranes: Affecting membrane integrity and function, leading to cell death or altered cellular activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

Target Compound :

- 1,3,4-Oxadiazole core : Enhances metabolic stability and hydrogen-bonding capacity.

- 5-Bromothiophene : Introduces steric bulk and electron-withdrawing effects.

- Coumarin-carboxamide : Provides planar aromaticity for target binding.

Comparable Compounds :

3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) :

- Substituents: 4-Methylphenyl (electron-donating) and thiazole.

- Molecular Weight: 362.44 g/mol vs. target compound (~470–480 g/mol estimated).

- Key Difference: Sulfanyl linker instead of carboxamide; lower lipophilicity .

4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) :

- Substituents: Benzylsulfamoyl and methoxyphenyl groups.

- Bioactivity: Antifungal (C. albicans IC₅₀ = 32 µM) via thioredoxin reductase inhibition .

2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) :

- Substituents: Bromobenzofuran (isosteric to bromothiophene) and fluorophenyl.

- Structural Insight: Bromine enhances halogen bonding; fluorophenyl increases metabolic stability .

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide: Substituents: 4-Fluorophenyl and dihydroisoquinoline. Bioactivity: Not reported, but fluorophenyl improves membrane permeability .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Key Differentiators of the Target Compound

Bromothiophene vs.

Coumarin Carboxamide : Unlike sulfanyl or alkyl linkers in analogs (e.g., 8d, LMM5), the coumarin-carboxamide moiety may enhance DNA intercalation or kinase binding .

Halogen Effects : Bromine’s polarizability and van der Waals radius differ from fluorine () or chlorine, influencing pharmacokinetics and target interactions.

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that integrates a 1,3,4-oxadiazole moiety and a chromene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound can be described by its molecular formula and a molecular weight of approximately 396.23 g/mol. Its structure combines elements known for their reactivity and biological activity, particularly the brominated thiophene and oxadiazole rings.

Antimicrobial Activity

Research indicates that compounds related to the oxadiazole class exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibiting bacterial enzymes critical for cell wall synthesis, leading to cell lysis .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| Similar Oxadiazole Derivative | S. aureus | High |

Anticancer Activity

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. Studies have shown that its structural components can interact with cellular pathways involved in proliferation and survival. For example, compounds with similar structures have been reported to inhibit kinases that are crucial for cancer cell growth .

Case Study:

In a study evaluating coumarin derivatives, several compounds exhibited IC50 values in the low micromolar range against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. The presence of the oxadiazole moiety was essential for enhancing cytotoxicity .

Anti-inflammatory Activity

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase). This compound may modulate inflammatory pathways effectively, making it a candidate for further therapeutic exploration in conditions like arthritis or chronic inflammation.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Interaction: It potentially interacts with specific receptors linked to apoptosis and cell cycle regulation.

- Molecular Docking Studies: These studies suggest favorable binding interactions with target proteins involved in cancer progression and inflammation .

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing this compound?

The synthesis involves multi-step organic reactions, including cyclization of 5-bromo-2-thiophenecarboxylic acid hydrazide to form the oxadiazole ring, followed by coupling with 2-oxo-2H-chromene-3-carboxylic acid. Critical optimization parameters include:

- Temperature control (e.g., 60–80°C for cyclization to avoid side products) .

- Solvent selection (e.g., DMF for amide bond formation, THF for purification) .

- Catalyst use (e.g., EDCI/HOBt for efficient coupling) . Yield improvements (up to 65%) are achieved via iterative HPLC monitoring of intermediates .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., chromene C=O at δ 165–170 ppm, oxadiazole protons at δ 8.2–8.5 ppm) .

- X-ray crystallography : Resolves planar oxadiazole-thiophene-chromene stacking (dihedral angles < 10°) and Br···π interactions (3.4–3.8 Å) .

- HPLC-MS : Confirms purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 514.2) .

Q. What structural features influence its reactivity and stability?

- Electron-withdrawing groups : The 5-bromothiophene moiety enhances electrophilicity, facilitating nucleophilic substitutions .

- Planar heterocycles : Oxadiazole and chromene rings promote π-π stacking, critical for biological target binding .

- Hydrolytic sensitivity : The amide bond requires anhydrous storage to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Substituent variation : Replace bromine with Cl/F to modulate electron density; introduce methyl/ethoxy groups on chromene to enhance lipophilicity .

- Bioisosteric replacement : Substitute oxadiazole with thiadiazole or triazole to assess impact on antimicrobial potency .

- In vitro assays : Use MIC (minimum inhibitory concentration) testing against S. aureus and cytotoxicity profiling (IC₅₀ in HepG2 cells) .

Q. How to resolve contradictions in reported biological activity data across studies?

- Assay standardization : Control variables like bacterial strain (e.g., ATCC vs. clinical isolates) and solvent (DMSO concentration ≤1%) .

- Meta-analysis : Compare IC₅₀ values from enzymatic (e.g., COX-2 inhibition) vs. cell-based assays to identify off-target effects .

- Molecular docking : Validate binding consistency to targets (e.g., EGFR kinase) using crystallographic data (PDB ID: 1M17) .

Q. What mechanistic approaches are used to study its interaction with biological targets?

- Fluorescence quenching : Monitor binding to human serum albumin (HSA) via Stern-Volmer plots to determine binding constants (K~sv~ ≈ 10⁴ M⁻¹) .

- Mutagenesis assays : Identify critical residues (e.g., Tyr-370 in COX-2) by alanine scanning .

- ROS detection : Use DCFH-DA probes to quantify antioxidant activity in oxidative stress models .

Q. Which computational methods validate its pharmacokinetic and dynamic properties?

- DFT calculations : Optimize geometry (B3LYP/6-31G*) and predict frontier orbitals (HOMO-LUMO gap ~4.1 eV) .

- MD simulations : Simulate membrane permeability (logP ~3.2) using CHARMM force fields .

- ADMET prediction : SwissADME estimates moderate bioavailability (TPSA ~90 Ų) and CYP3A4 metabolism .

Q. How to address stability challenges during storage and handling?

- Lyophilization : Stabilize the compound in amber vials under argon at -20°C .

- Forced degradation studies : Expose to UV light (254 nm) and acidic/basic conditions (pH 2–12) to identify degradation pathways .

- Stability-indicating HPLC : Develop gradient methods to quantify degradation products (e.g., hydrolyzed amide at R~t~ 4.2 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.